molecular formula C7H13NO3 B3041542 methyl (2S)-2-formamido-3-methylbutanoate CAS No. 3154-46-9

methyl (2S)-2-formamido-3-methylbutanoate

Cat. No.: B3041542
CAS No.: 3154-46-9
M. Wt: 159.18 g/mol
InChI Key: APFAFWGOCRMGOD-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S)-2-formamido-3-methylbutanoate is an organic compound with a molecular formula of C6H11NO3 It is a derivative of butanoic acid and contains a formamido group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-formamido-3-methylbutanoate typically involves the esterification of (2S)-2-formamido-3-methylbutanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:

(2S)-2-formamido-3-methylbutanoic acid+methanolacid catalystmethyl (2S)-2-formamido-3-methylbutanoate+water\text{(2S)-2-formamido-3-methylbutanoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} (2S)-2-formamido-3-methylbutanoic acid+methanolacid catalyst​methyl (2S)-2-formamido-3-methylbutanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-formamido-3-methylbutanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield (2S)-2-formamido-3-methylbutanoic acid and methanol.

    Reduction: The formamido group can be reduced to an amino group using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

    Hydrolysis: (2S)-2-formamido-3-methylbutanoic acid and methanol.

    Reduction: Methyl (2S)-2-amino-3-methylbutanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl (2S)-2-formamido-3-methylbutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2S)-2-formamido-3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The formamido group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S)-2-amino-3-methylbutanoate: Similar structure but with an amino group instead of a formamido group.

    Ethyl (2S)-2-formamido-3-methylbutanoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl (2S)-2-formamido-3-methylbutanoate is unique due to the presence of both a formamido group and a methyl ester group. This combination of functional groups imparts specific chemical and biological properties, making it distinct from other similar compounds.

Properties

IUPAC Name

methyl (2S)-2-formamido-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-5(2)6(8-4-9)7(10)11-3/h4-6H,1-3H3,(H,8,9)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFAFWGOCRMGOD-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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